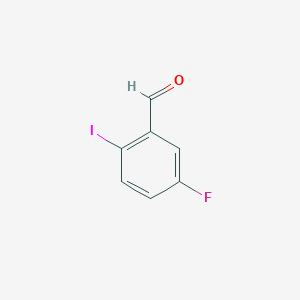

5-Fluoro-2-iodobenzaldehyde

描述

Overview of Halogenated Aromatic Aldehydes in Contemporary Synthetic Chemistry

Halogenated aromatic aldehydes are organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a benzaldehyde (B42025) molecule are replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. mdpi.comnih.gov This substitution significantly influences their chemical and physical properties, rendering them valuable intermediates in various industrial and academic applications. mdpi.comnih.gov The presence of halogens can increase the reactivity of the molecule, making them crucial for the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. mdpi.comnih.gov

The carbon-halogen bond in these compounds is polar, with the carbon atom having a partial positive charge and the halogen a partial negative charge. iitk.ac.in This polarity makes them susceptible to various chemical transformations, including nucleophilic substitution and cross-coupling reactions. iitk.ac.in The specific type of halogen and its position on the aromatic ring dictate the compound's reactivity and potential applications.

Significance of Fluorine and Iodine Substitution Patterns in Aromatic Systems

The incorporation of fluorine and iodine into aromatic systems offers unique advantages in organic synthesis. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly influence the acidity, basicity, and reactivity of the aromatic ring. masterorganicchemistry.com While direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine, specialized reagents have been developed to achieve this transformation. libretexts.org In nucleophilic aromatic substitution reactions, fluorine can surprisingly act as a good leaving group because the rate-determining step is the initial attack on the ring, which is accelerated by fluorine's electron-withdrawing nature. masterorganicchemistry.com

Iodine, in contrast, is the least electronegative of the common halogens, and the carbon-iodine bond is the weakest among carbon-halogen bonds. wikipedia.org This characteristic makes iodoarenes excellent substrates for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine atom acts as an excellent leaving group. wikipedia.orgnrochemistry.comnih.gov The direct iodination of aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orglibretexts.org The large size of the iodine atom can also introduce significant steric effects, influencing the regioselectivity of reactions.

The combination of both fluorine and iodine on the same aromatic ring, as seen in 5-Fluoro-2-iodobenzaldehyde, creates a molecule with a unique reactivity profile, offering multiple sites for selective functionalization.

Historical Context and Evolution of Research on Substituted Benzaldehydes

The study of substituted benzaldehydes has a rich history, evolving from simple substitution reactions to the development of sophisticated cross-coupling methodologies. wisdomlib.org Initially, research focused on understanding the directing effects of various substituents on electrophilic aromatic substitution. Over time, the focus shifted towards utilizing these compounds as versatile intermediates in the synthesis of more complex molecules. wisdomlib.org

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, revolutionized the use of halogenated benzaldehydes. acs.orglibretexts.org These reactions allow for the efficient formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures that were previously difficult to access. mdpi.comrsc.org Recent research continues to expand the scope of these reactions, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. acs.orggoogle.com

Specific Research Focus on this compound within the Broader Context of Halogenated Organoiodine Chemistry

Within the vast field of halogenated compounds, this compound has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring a fluorine atom at the 5-position and an iodine atom at the 2-position relative to the aldehyde group, allows for a range of selective chemical transformations. The presence of the aldehyde group provides a handle for various reactions, such as oxidation, reduction, and condensation.

The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. nrochemistry.comchemicalbook.comorganic-chemistry.org This reactivity makes this compound a key intermediate in the synthesis of complex heterocyclic compounds and other molecules with potential biological activity. google.com The fluorine atom, in turn, can influence the electronic properties of the molecule and serve as a site for further modification or as a key feature in the final target molecule. Organoiodine chemistry, in general, focuses on the synthesis and properties of compounds containing a carbon-iodine bond, which are widely used in organic synthesis but are relatively rare in nature. wikipedia.org

Current Research Trends and Future Directions for Halogenated Aromatic Aldehydes

Current research in the field of halogenated aromatic aldehydes is driven by the need for more efficient, selective, and sustainable synthetic methods. There is a strong emphasis on the development of novel catalytic systems, including those based on earth-abundant metals, to replace precious metal catalysts like palladium. rsc.org The use of continuous flow chemistry is also gaining traction as a means to improve reaction efficiency, safety, and scalability. mdpi.com

Future directions will likely focus on expanding the synthetic utility of these compounds through the discovery of new reactions and the development of methods for the late-stage functionalization of complex molecules. The synthesis of novel halogenated benzaldehyde derivatives with unique substitution patterns will continue to be an active area of research, driven by the demand for new building blocks for drug discovery and materials science. grafiati.comacs.org Furthermore, there is growing interest in understanding and utilizing the biological activities of halogenated compounds themselves. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 877264-44-3 | sigmaaldrich.comchemscene.comchemsrc.combldpharm.comambeed.com |

| Molecular Formula | C₇H₄FIO | sigmaaldrich.comchemscene.com |

| Molecular Weight | 250.01 g/mol | chemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.comchemscene.com |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | sigmaaldrich.com |

| SMILES | C1=C(C=C(C=O)C(=C1)I)F | chemscene.com |

| InChI Key | KSDLYLRIDDWCNS-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLYLRIDDWCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652091 | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-44-3 | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877264-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 2 Iodobenzaldehyde

Classical and Modern Synthetic Routes to 5-Fluoro-2-iodobenzaldehyde

The synthesis of this compound can be approached through various classical and modern organic chemistry strategies. These routes often involve the careful orchestration of reactions to install the three functional groups with the correct regiochemistry.

Iodination Reactions in the Context of Fluorinated Benzaldehydes

Another potential synthetic route is the direct iodination of a simpler, pre-existing fluorinated benzaldehyde (B42025), namely 5-fluorobenzaldehyde. Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. Reagents such as N-iodosuccinimide (NIS) are commonly used for iodination under acidic conditions.

Formylation and Oxidation Approaches in the Presence of Halogen Substituents

Alternative strategies involve either introducing the aldehyde group onto a pre-functionalized ring (formylation) or forming it through the oxidation of a methyl group.

One such pathway starts with 1-fluoro-4-iodobenzene (B1293370). chemicalbook.comguidechem.com The formyl group can be introduced via electrophilic formylation reactions such as the Vilsmeier-Haack or Rieche formylation. The regioselectivity is determined by the directing effects of the fluorine and iodine atoms, both of which are ortho-, para-directing. Formylation at the position ortho to the strongly directing iodine atom would lead to the desired this compound.

A second, highly viable route involves the oxidation of a methyl group. This pathway begins with the synthesis of 5-fluoro-2-iodotoluene. nbinno.com The methyl group of this intermediate can then be oxidized to an aldehyde. This transformation can be achieved using a variety of reagents. A common method is radical bromination of the benzylic position followed by hydrolysis, or direct oxidation using reagents like chromium trioxide or manganese dioxide. Modern, milder methods for this type of oxidation are also available, offering higher selectivity and avoiding harsh conditions. organic-chemistry.org

Multi-step Synthetic Protocols and Optimization Studies

Multi-step synthesis is essential for creating complex molecules like this compound from simple starting materials. scbt.com The efficiency of such a sequence depends on the yield of each individual step. Process optimization is crucial for making these syntheses practical and scalable, focusing on variables like temperature, reaction time, catalyst loading, and solvent choice to maximize yield and purity while minimizing waste and cost. nih.govwhiterose.ac.uk

Novel Synthetic Approaches to this compound

Recent advances in organic chemistry, particularly in catalysis, have opened new avenues for the synthesis of functionalized aromatic aldehydes.

Catalytic Synthesis Methods

Metal-catalyzed reactions are at the forefront of modern synthetic chemistry, offering high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon bonds. acs.org A novel approach for synthesizing aryl aldehydes involves the palladium-catalyzed formylation of aryl halides using carbon dioxide (CO₂) as an inexpensive and abundant C1 source. rsc.org

In this context, 1-fluoro-4-iodobenzene could be used as the starting material. The reaction would involve a palladium catalyst, a reducing agent (such as a hydrosilane), and a base, under a CO₂ atmosphere. The catalytic cycle would facilitate the introduction of a formyl group at the position of the iodine atom, directly yielding 5-fluorobenzaldehyde. However, to obtain the target this compound, a different precursor, such as 1,4-difluoro-2-iodobenzene, would be needed, followed by a selective formylation reaction. More commonly, palladium-catalyzed formylation is applied to aryl iodides to introduce the aldehyde group. researchgate.net A catalytic route starting from 1-fluoro-2,4-diiodobenzene (B13871972) could potentially undergo selective formylation at the more reactive C-4 iodo position, but this would depend heavily on the specific catalytic system and reaction conditions.

Flow Chemistry and Continuous Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates like this compound. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers substantial advantages in terms of safety, efficiency, and scalability. almacgroup.com The enhanced heat and mass transfer characteristics of microreactors or meso-reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. almacgroup.com

For a multi-step synthesis that could lead to this compound, such as one beginning with 2-amino-5-fluorobenzoic acid, a continuous flow setup can streamline the process. beilstein-journals.org Key transformations, including diazotization and subsequent iodination, involve potentially unstable intermediates (diazonium salts). Performing these reactions in a flow system minimizes the volume of hazardous intermediates at any given time, significantly improving the process safety profile. Furthermore, the integration of in-line purification and analysis tools can lead to a fully automated and highly efficient manufacturing process.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (e.g., >100 L) | Small (e.g., <10 mL within the reactor at any time) |

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent; high surface-area-to-volume ratio ensures uniform temperature. |

| Safety | Higher risk due to large volumes of potentially hazardous reagents/intermediates. | Inherently safer due to small hold-up volume and superior temperature control. researchgate.net |

| Scalability | Complex; often requires re-optimization of conditions. | Straightforward; achieved by extending operational time or "numbering-up" reactors. almacgroup.com |

| Product Consistency | Potential for batch-to-batch variability. | High; steady-state operation ensures uniform product quality. |

Green Chemistry Approaches for Sustainable Production

Green chemistry principles are integral to the development of modern, environmentally responsible synthetic processes. researchgate.net The application of these principles to the production of this compound aims to minimize waste, reduce energy consumption, and utilize less hazardous materials. sruc.ac.uk

Key considerations include:

Waste Prevention : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). nih.gov

Safer Solvents : Replacing traditional, hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical fluids. researchgate.netjddhs.com The synthesis of precursors like 5-fluoro-2-iodobenzoic acid can be performed in aqueous mixtures, aligning with this principle. beilstein-journals.org

Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted synthesis or operating reactions at ambient temperature and pressure where possible. nih.gov

Catalysis : Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can often be recycled, reducing waste significantly. jddhs.com For instance, acid catalysts like p-toluenesulfonic acid are used in related syntheses. beilstein-journals.org

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| 1. Waste Prevention | Optimizing reaction conditions to maximize yield and minimize by-product formation. |

| 3. Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents in favor of substances with little to no toxicity. |

| 5. Safer Solvents and Auxiliaries | Using aqueous solvent systems or recyclable ionic liquids where feasible. nih.govjddhs.com |

| 6. Design for Energy Efficiency | Exploring low-temperature routes or alternative energy sources like microwave irradiation. nih.gov |

| 9. Catalysis | Employing recyclable acid or metal catalysts to improve efficiency and reduce stoichiometric waste. jddhs.com |

Mechanistic Investigations of this compound Formation

| Factor | Effect on Kinetics |

|---|---|

| Temperature | Increases the rate constant by providing molecules with sufficient energy to overcome the activation barrier. |

| Concentration | Higher reactant concentration generally leads to a higher reaction rate by increasing collision frequency. |

| Catalyst | Provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. |

| Solvent | Can influence reaction rates by stabilizing or destabilizing reactants, intermediates, or transition states. |

Transition State Analysis and Energy Profiles of Key Steps

At the molecular level, a chemical reaction proceeds along a potential energy surface, moving from reactants to products via a high-energy species known as the transition state. The transition state represents the energy maximum along the reaction coordinate and is a fleeting arrangement of atoms at the point of bond-making and bond-breaking. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.

Analyzing the structure and energy of transition states provides profound insight into the reaction mechanism. researchgate.net While transition states cannot be isolated experimentally, their properties can be inferred from kinetic data and, more directly, calculated using computational chemistry. researchgate.net By mapping the entire reaction energy profile, researchers can visualize the energy changes throughout the reaction, identify all intermediates and transition states, and understand why certain pathways are favored over others.

Role of Catalysts and Reagents in Directing Regioselectivity and Yield

The synthesis of a specifically substituted aromatic compound like this compound is a challenge of regioselectivity—the control of where on the aromatic ring the functional groups are placed. The choice of starting materials and reagents is paramount in achieving the desired isomer. For example, a synthetic route starting from 2-amino-5-fluorobenzoic acid locks in the relative 1, 2, 4 substitution pattern of the amino, carboxyl, and fluoro groups. beilstein-journals.org The subsequent diazotization and iodination specifically targets the amino group for replacement, ensuring the iodine atom is introduced at the correct position (ortho to the eventual aldehyde and meta to the fluorine).

Catalysts play a critical role in enhancing reaction rates and improving yields. nih.gov In the diazotization step, an acid catalyst is essential. For other potential synthetic routes, transition metal catalysts could be employed for cross-coupling reactions to introduce the iodo or formyl groups. The catalyst can influence the reaction mechanism, for instance, by stabilizing key intermediates or lowering the energy of the transition state for the desired pathway, thereby increasing both the speed and efficiency of the synthesis. researchgate.net

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for the detailed investigation of reaction mechanisms. rsc.orgdntb.gov.ua Using methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can model chemical reactions in silico. researchgate.net These calculations provide valuable data on the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

| Computational Tool/Method | Information Gained |

|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, geometries, and energies of molecules. researchgate.net |

| Transition State Searching | Identifies the geometry and energy of the highest point on the reaction pathway. |

| Reaction Pathway Mapping | Constructs a detailed energy profile of the reaction, including intermediates. |

| Distortion/Interaction Analysis | Provides insight into the origins of activation barriers by separating steric and electronic effects. researchgate.net |

Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Iodobenzaldehyde

Aldehyde Group Reactivity in 5-Fluoro-2-iodobenzaldehyde

The aldehyde group is a key site of reactivity in this compound, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity is a result of the polarization of the carbon-oxygen double bond.

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.comyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com A variety of nucleophiles, including Grignard reagents and organolithium compounds, can be employed to introduce a wide range of organic fragments.

General Reaction Scheme for Nucleophilic Addition:

This compound + Nu⁻ → [Intermediate Alkoxide] --(Workup)→ 5-Fluoro-2-iodo-α-(Nu)benzyl alcohol

(Where Nu⁻ represents a generic nucleophile)

This reactivity allows for the conversion of the aldehyde into secondary alcohols with various substituents.

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A range of oxidizing agents can convert aldehydes to carboxylic acids, often in high yield. researchgate.netorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). organic-chemistry.org These reactions are crucial for the synthesis of benzoic acid derivatives. researchgate.net

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-fluoro-2-iodophenyl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 1: Oxidation and Reduction of this compound

| Transformation | Reagent Examples | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 5-Fluoro-2-iodobenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | (5-Fluoro-2-iodophenyl)methanol |

Condensation reactions involving the aldehyde group are important for forming new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: this compound reacts with primary amines in a condensation reaction to form Schiff bases (or imines). ijcrt.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijcrt.org Schiff bases are versatile intermediates in their own right and are used in various synthetic applications. ijcrt.org

Aldol (B89426) Condensations: In a crossed or mixed aldol condensation, this compound can act as the electrophilic partner. wikipedia.orglibretexts.org It reacts with an enolate generated from another carbonyl compound (one containing α-hydrogens) to form a β-hydroxy carbonyl compound. wikipedia.orgkhanacademy.orgyoutube.com Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.commasterorganicchemistry.com Since this compound lacks α-hydrogens, it cannot form an enolate itself, which simplifies the outcome of crossed aldol reactions by preventing self-condensation. wikipedia.org

These reactions are powerful methods for converting aldehydes into alkenes, thereby creating new carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereochemical outcome (E or Z-alkene) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com This reaction typically shows a high degree of stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org

Table 2: Olefination Reactions of this compound

| Reaction | Key Reagent | Intermediate | Primary Product | Byproduct |

| Wittig | Phosphorus Ylide | Oxaphosphetane | Alkene | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | (E)-Alkene | Dialkyl phosphate |

Halogen Atom Reactivity (Iodine and Fluorine) in this compound

The presence of both iodine and fluorine on the aromatic ring imparts distinct reactivity. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, particularly in the context of transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the iodine-bearing position.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are excellent substrates for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net This method is widely used to form new carbon-carbon single bonds between aromatic rings (biaryls) or between an aromatic ring and other sp² or sp³-hybridized carbons. yonedalabs.com

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. mdpi.commdpi.comarkat-usa.org This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, resulting in a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is a highly reliable method for the synthesis of aryl alkynes. libretexts.org

Table 3: Cross-Coupling Reactions at the C-I Bond

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst + Base | C(aryl)-C |

| Heck | Alkene | Pd catalyst + Base | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(aryl)-C(alkynyl) |

Nucleophilic Aromatic Substitution (SNAr) with Fluorine and Iodine

Nucleophilic aromatic substitution (SNAr) on the this compound ring is influenced by the strong electron-withdrawing effects of the ortho-aldehyde and para-fluoro substituents relative to the iodine atom. In classical SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions.

While iodine is typically a better leaving group than fluorine in many substitution reactions (e.g., SN1, SN2), the reverse is often true in SNAr. The high electronegativity of fluorine provides powerful inductive stabilization to the ring and the Meisenheimer intermediate, accelerating the rate-limiting nucleophilic attack. Consequently, in reactions on polyhalogenated aromatics, fluorine is often displaced more readily than other halogens. For this compound, this suggests that under conditions favoring a classic SNAr mechanism, a nucleophile might preferentially displace the fluoride (B91410) ion. However, the reactivity is also substrate- and condition-dependent, and alternative mechanisms, such as those involving single-electron transfer (SET) or radical pathways (SRN1), can favor the displacement of iodine.

Halogen Dance and Rearrangement Processes

The "halogen dance" is a base-catalyzed rearrangement reaction involving the migration of a halogen atom (typically bromine or iodine) across an aromatic or heteroaromatic ring. The driving force for this transformation is the formation of a more stable organometallic intermediate. In the case of this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce such a rearrangement.

The process would likely initiate with the deprotonation of the aromatic ring. The most acidic proton is at the C6 position, being ortho to both the directing fluorine and iodine atoms. However, a halogen dance involves a sequence of halogen-metal exchange and deprotonation steps. A plausible pathway involves the migration of the iodine atom. Given the electronic landscape of the ring, the iodine could potentially migrate to the C6 position to form 6-fluoro-2-iodobenzaldehyde, driven by the thermodynamic stability of the intermediate organolithium species. Fluorine atoms are generally not prone to migration in halogen dance reactions and instead act as directing groups.

Directed ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate the adjacent ortho-position. wikipedia.org In this compound, there are three potential directing groups: the aldehyde, the fluorine, and the iodine.

However, the direct application of organolithium reagents to this substrate is complicated by two competing and faster reactions:

Nucleophilic attack: Organolithium reagents readily add to the electrophilic aldehyde carbonyl group.

Metal-halogen exchange: The exchange between an organolithium and an aryl iodide is an extremely fast process, generally occurring much more rapidly than deprotonation (DoM). uwindsor.ca

Therefore, treating this compound with a reagent like n-butyllithium would be expected to result predominantly in lithium-iodine exchange at the C2 position, yielding a 2-lithio-5-fluorobenzaldehyde intermediate. This species could then be trapped with various electrophiles.

To achieve a true DoM reaction (deprotonation), the aldehyde would first need to be protected as a group that is stable to organolithiums and can also act as a potent DMG, such as an N,N-dimethylhydrazone or by in-situ protection with a chelating diamine. chem-station.com If the aldehyde were protected, the fluorine atom (a moderate DMG) would direct lithiation to the C6 position.

Combined Reactivity and Tandem Reactions Involving this compound

The multifunctional nature of this compound makes it an excellent substrate for tandem reactions, where multiple bond-forming events occur sequentially in a single operation, leading to a rapid increase in molecular complexity.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency and atom economy. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating diverse molecular scaffolds.

This compound is a suitable aldehyde component for these reactions. For example, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide product. nih.gov A related transformation is the Ugi-tetrazole reaction, where trimethylsilyl (B98337) azide (B81097) replaces the carboxylic acid to generate a 1,5-disubstituted tetrazole ring. Research on similar aromatic aldehydes demonstrates that substituents ranging from electron-donating to electron-withdrawing are well-tolerated, indicating that this compound would be an effective substrate. rug.nl The resulting product would retain the 5-fluoro-2-iodophenyl moiety, which can be used for subsequent functionalization, for example, via palladium-catalyzed cross-coupling at the iodo-position.

Table 1: Representative Ugi-Tetrazole Multi-component Reaction with Aryl Aldehydes This table is representative of the general reaction scope; specific results for this compound are predicted based on the reactivity of analogous substrates.

| Aldehyde Component | Amine | Isocyanide | Product Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Benzylamine (B48309) | tert-Butyl isocyanide | 95% |

| 4-Chlorobenzaldehyde | Butylamine | Cyclohexyl isocyanide | 92% |

| 4-Methoxybenzaldehyde | Aniline | Benzyl isocyanide | 88% |

| This compound (Predicted) | Benzylamine | tert-Butyl isocyanide | Good to Excellent |

Domino and Cascade Reactions

Domino or cascade reactions are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all under the same reaction conditions. The annulation and cyclization strategies discussed in the following section are prime examples of such processes. A typical domino sequence involving this compound would start with a palladium-catalyzed cross-coupling reaction at the C-I bond, followed by a spontaneous or catalyzed intramolecular cyclization.

Annulation and Cyclization Reactions to Form Heterocycles and Carbocycles

The combination of an ortho-iodo and an aldehyde group makes this compound a powerful precursor for the synthesis of a wide variety of fused heterocyclic and carbocyclic ring systems. A particularly effective strategy is to use a Sonogashira coupling reaction to introduce an alkyne at the C2 position, which then undergoes a subsequent intramolecular cyclization. nih.gov

The Sonogashira reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.gov The resulting 2-alkynyl-5-fluorobenzaldehyde is a versatile intermediate. Depending on the nature of the alkyne and the reaction conditions, this intermediate can be cyclized to form various ring systems. For example, a base-mediated cyclization can lead to the formation of substituted furans or other heterocycles in a one-pot fashion. beilstein-journals.org This tandem Sonogashira-cyclization sequence is a highly efficient method for constructing complex polycyclic aromatic systems. The fluorine atom remains on the final product, providing a site for further modification or influencing the molecule's electronic properties.

Table 2: Predicted Annulation Reactions of this compound via Sonogashira Coupling-Cyclization Based on established methodologies for the synthesis of 2,5-di(hetero)arylfurans from aryl iodides. beilstein-journals.org

| Alkyne Coupling Partner | Catalyst/Conditions | Resulting Intermediate | Final Product (after cyclization) |

|---|---|---|---|

| Phenylacetylene | Pd/Cu, Base | 2-(Phenylethynyl)-5-fluorobenzaldehyde | Substituted Benzofuran |

| Trimethylsilylacetylene | Pd/Cu, Base | 2-((Trimethylsilyl)ethynyl)-5-fluorobenzaldehyde | 2-Silyl-Benzofuran derivative |

| 1-Hexyne | Pd/Cu, Base | 2-(Hex-1-yn-1-yl)-5-fluorobenzaldehyde | Butyl-substituted Benzofuran |

Applications of 5 Fluoro 2 Iodobenzaldehyde in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The strategic placement of the fluoro and iodo groups, along with the reactive aldehyde functionality, makes 5-Fluoro-2-iodobenzaldehyde a sought-after precursor for a multitude of pharmaceutical intermediates. Its utility spans across various therapeutic areas, enabling the synthesis of compounds with potential applications in oncology, neurology, and infectious diseases.

Synthesis of Kinase Inhibitors and Anticancer Agents

This compound is a key precursor for the synthesis of various kinase inhibitors and anticancer agents. The pyrrolo[2,3-d]pyrimidine scaffold, a core component of many kinase inhibitors, can be constructed using this aldehyde. nih.govnih.gov The synthesis typically involves the condensation of the aldehyde with an appropriate amino-pyrimidine derivative, followed by cyclization to form the fused heterocyclic system. The fluorine substituent is often incorporated to enhance the biological activity of the final compound. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine are being investigated as potent Focal Adhesion Kinase (FAK) inhibitors for the treatment of hepatocellular carcinoma.

Fluorinated organic molecules are of significant interest in medicinal chemistry due to their ability to improve pharmacological properties. nih.gov The introduction of fluorine can increase lipophilicity and metabolic stability, making the resulting compounds more effective as anticancer drugs. nih.gov Thiazolo[4,5-d]pyrimidine derivatives, for example, are being explored as potential anticancer agents, and the incorporation of a trifluoromethyl group, a common fluorinated moiety, is believed to enhance their bioavailability. nih.gov

| Target Class | Core Scaffold | Potential Application |

| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidine | Non-small-cell lung carcinoma (NSCLC), Hepatocellular carcinoma |

| Anticancer Agents | Thiazolo[4,5-d]pyrimidine | Various Cancers |

Precursor for Neurodegenerative Disease Research Compounds

While direct synthesis of specific neuroprotective agents from this compound is not extensively documented in publicly available literature, its potential as a precursor is significant. The development of compounds for neurodegenerative diseases, such as Parkinson's, often involves the synthesis of complex heterocyclic scaffolds. For example, 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of alpha-synuclein (B15492655) aggregation, a key pathological hallmark of Parkinson's disease. nih.gov The synthesis of such compounds often requires functionalized aromatic precursors that can undergo various coupling and cyclization reactions. The iodo- and fluoro-substituted phenyl ring of this compound makes it an ideal starting material for building such complex molecules, allowing for the introduction of diverse functionalities through established synthetic methodologies.

Intermediate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for various conditions, including hypertension and inflammation. nih.gov The inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Many potent sEH inhibitors are urea-based compounds containing substituted phenyl rings. nih.gov this compound can serve as a crucial starting material for the synthesis of these inhibitors. The aldehyde group can be converted to an amine via reductive amination, which can then be reacted with an isocyanate to form the key urea (B33335) linkage. The iodo group provides a site for further modification through cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of the final compound. nih.govfluorochem.co.uk

Contribution to Novel Benzylamine (B48309) Derivatives and Antimycobacterial Agents

Benzylamine derivatives represent a class of compounds with a broad spectrum of biological activities, including antimycobacterial properties. chemicalbook.comrsc.org The synthesis of these derivatives can be readily achieved through the reductive amination of the corresponding benzaldehyde (B42025). nih.gov this compound is a suitable starting material for generating novel benzylamine derivatives, where the fluorine and iodine substituents can be strategically utilized to modulate the compound's activity and properties. Research has shown that fluorinated analogs of existing anti-tuberculosis drugs can exhibit significantly enhanced potency. bldpharm.com For instance, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound against M. tuberculosis. bldpharm.com This highlights the potential of using this compound to create new and more effective antimycobacterial agents.

| Compound Class | Synthetic Method | Biological Target/Activity |

| Benzylamine Derivatives | Reductive Amination | Mycobacterium tuberculosis |

| Halogenated Thioacetazone Analogs | Multi-step synthesis | Mycobacterium tuberculosis |

Application in Purine Nucleoside Phosphorylase (PNP) Inhibitor Design

Purine nucleoside phosphorylase (PNP) is a target for the development of therapies for T-cell mediated diseases and certain infections. fluoropharm.com A study on novel PNP inhibitors describes the synthesis of a series of compounds where a substituted phenyl group is attached to a 9-deazahypoxanthine nucleobase. fluoropharm.com One of the final compounds reported is Sodium 7-((5-Fluoro-2-((phosphonato)methoxy)phenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. fluoropharm.com The "5-Fluoro-2-...phenyl" core of this potent inhibitor highlights the direct applicability of this compound as a starting material in the synthesis of such therapeutic agents. The synthetic route would likely involve the conversion of the aldehyde to a thiol group, followed by coupling with the heterocyclic core.

Synthesis of Fluorinated Scaffolds for Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve various properties of a molecule. Fluorinated scaffolds serve as important templates for the development of new drugs. nih.gov this compound is an excellent starting material for the synthesis of a variety of fluorinated heterocyclic scaffolds. As mentioned previously, it can be used to synthesize fluorinated pyrrolo[2,3-d]pyrimidines, which are key structures in many kinase inhibitors. nih.govnih.gov The presence of both fluorine and iodine allows for sequential and site-selective reactions, enabling the construction of complex, highly functionalized, and biologically active fluorinated molecules for drug discovery programs. nih.gov The unique physicochemical properties of organofluorine compounds, such as high electron affinity and lipophilicity, contribute to their wide utility in pharmaceuticals. nih.gov

Precursor for Advanced Materials

This compound serves as a valuable precursor in the development of novel organic materials, owing to its capacity to undergo various cross-coupling reactions. The presence of the iodo group allows for the introduction of diverse functionalities through well-established palladium-catalyzed reactions like Suzuki and Sonogashira couplings, enabling the construction of extended π-conjugated systems. These systems are fundamental to the properties of many advanced materials.

The synthesis of fluorescent probes and dyes often relies on the creation of molecules with extensive electronic conjugation, which is responsible for their light-absorbing and emitting properties. The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for constructing such systems. scielo.org.mxmdpi.comnih.govnih.gov this compound, with its reactive iodide, is a suitable substrate for these reactions. By coupling it with various alkyne-containing fluorophores, novel dyes with tailored photophysical properties can be synthesized. mdpi.comnih.govresearchgate.net For instance, the general approach involves reacting the iodo-substituted benzaldehyde with an alkyne-functionalized chromophore, leading to a new, larger conjugated molecule. The aldehyde group can then be used for further functionalization, such as linking the dye to a biomolecule.

| Reaction Type | Reactants | Product Class | Potential Application |

| Sonogashira Coupling | This compound, Alkyne-functionalized chromophore | Aryl-alkyne conjugated systems | Fluorescent labels for biological imaging |

In the field of material science, there is a significant interest in developing organic light-emitting diodes (OLEDs). The active components of these devices are often conjugated polymers that can be tuned to emit light of specific colors. The Suzuki cross-coupling reaction is a key method for synthesizing these polymers, typically by reacting a dihalo-aromatic compound with an aryl-diboronic acid. mdpi.comresearchgate.net While direct examples involving this compound are not prevalent in the literature, the closely related compound 5-bromo-2-iodobenzaldehyde (B52014) has been used in the synthesis of blue light-emitting materials. This suggests that this compound could similarly be used as a building block to introduce fluorine-containing units into light-emitting polymers, potentially enhancing their stability and electronic properties.

| Polymer Building Block | Potential Polymer Property | Application |

| This compound | Enhanced stability and electron affinity | Organic Light-Emitting Diodes (OLEDs) |

Organic semiconductors are the foundation of a new generation of electronic devices, including organic field-effect transistors (OFETs). nih.govrsc.orgrsc.org The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties. The synthesis of high-performance organic semiconductors often involves the precise assembly of aromatic building blocks. The reactivity of this compound in cross-coupling reactions makes it a potential candidate for incorporation into larger semiconducting molecules. The introduction of fluorine atoms can modulate the energy levels of the molecular orbitals, which is a critical factor in designing both p-type and n-type organic semiconductors. While specific applications of this compound in this area are still emerging, its structural motifs are relevant to the design of new semiconducting materials.

Chemical Probes and Reagents in Biological Research

The unique combination of functional groups in this compound also makes it a valuable starting material for the synthesis of chemical probes and reagents used to investigate biological systems.

Enzyme-activated fluorescent probes are powerful tools for studying enzyme activity in real-time within living cells. nih.gov These probes are typically designed with a recognition moiety that is a substrate for the target enzyme and a fluorophore that is "caged" or quenched until the enzyme acts on the recognition part. In a relevant study, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The synthesis of these inhibitors started from 5-fluoro-2-oxindole, a compound that can be derived from this compound. This research highlights the potential of the 5-fluoro-substituted aromatic core in the design of molecules that can interact with specific enzyme active sites, serving as either inhibitors or as the basis for enzyme-activated probes.

| Target Enzyme | Compound Class | Biological Significance |

| α-Glucosidase | 5-fluoro-2-oxindole derivatives | Inhibition of carbohydrate metabolism, relevant to diabetes research |

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. nih.govrsc.orgradiologykey.commdanderson.org The development of novel PET tracers is crucial for advancing medical diagnostics, particularly in oncology. This compound's structural elements are found in the precursors to sophisticated PET tracers. For example, the synthesis of a precursor to [11C]EAI045, a PET tracer designed to image tumors with mutated epidermal growth factor receptor (EGFR), utilizes a multi-step pathway that involves related chemical structures. nih.govnih.govresearchgate.netamsterdamumc.nl

The synthesis of the [11C]EAI045 precursor, 2-(5-fluoro-2-hydroxyphenyl)-2-((2-iodobenzyl)amino)-N-(thiazol-2-yl)acetamide, starts from 5-fluoro-2-hydroxybenzaldehyde. nih.gov This initial material undergoes a series of reactions to build a more complex molecule, which then has a 2-iodobenzyl group attached. nih.gov This iodo-substituted part of the molecule is critical for the final radiolabeling step, which involves a palladium-catalyzed ring closure with [11C]carbon monoxide to form the final PET tracer. nih.govresearchgate.net This synthesis demonstrates the importance of the 5-fluoro- and 2-iodo- substituted phenyl rings in constructing targeted radiopharmaceuticals for cancer imaging. nih.govresearchgate.net

| PET Tracer | Precursor | Target | Disease Relevance |

| [11C]EAI045 | 2-(5-fluoro-2-hydroxyphenyl)-2-((2-iodobenzyl)amino)-N-(thiazol-2-yl)acetamide | Mutated Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer |

Synthesis of Complex Heterocyclic and Carbocyclic Compounds

The unique substitution pattern of this compound, featuring an aldehyde for condensation reactions, an iodine atom for metal-catalyzed cross-coupling, and a fluorine atom for modulating electronic properties, makes it a valuable precursor in advanced organic synthesis. Its utility is particularly evident in the construction of diverse and complex molecular frameworks, including indenones, various heterocyclic systems, and densely functionalized acyclic structures.

Formation of Indenones, Indoloquinazolines, and Baylis-Hillman Adducts

Indenones:

A significant application of 2-iodobenzaldehyde (B48337) derivatives, including the 5-fluoro substituted variant, is in the palladium-catalyzed annulation with ynamides to construct polysubstituted amino-indenones. This process provides a direct route to these valuable carbocyclic structures, which are present in various biologically active molecules. The reaction typically proceeds via a tandem sequence involving coupling and cyclization, where the regioselectivity can be controlled by the nature of the substituent on the ynamide.

The general scheme for this transformation involves the reaction of a 2-iodobenzaldehyde derivative with an ynamide in the presence of a palladium catalyst. This method is notable for its ability to create rare polysubstituted indenones with good yields.

Table 1: Palladium-Catalyzed Synthesis of Amino-Indenones

| Component | Role/Type | Example |

| Aryl Halide | Electrophilic Partner | This compound |

| Ynamide | Nucleophilic Partner | N-Aryl or N-Alkyl Ynamides |

| Catalyst | Cross-coupling | Palladium (Pd) complexes |

| Product | Carbocyclic System | 2-Amido or 3-Amido Indenones |

Indoloquinazolines:

While direct synthesis of indoloquinazolines from this compound is not extensively documented, the aldehyde functionality allows its use in building related complex heterocyclic systems like indolo[1,2-a]quinoxalines. Synthetic protocols have been developed for the creation of such structures through the oxidative aromatization of aromatic aldehydes. researchgate.net In these reactions, an aromatic aldehyde serves as a key building block that condenses with other components to form the fused heterocyclic core. researchgate.net The presence of the fluoro and iodo groups on the benzaldehyde ring offers handles for further synthetic modifications on the final heterocyclic product.

Baylis-Hillman Adducts:

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org The resulting products are highly functionalized allylic alcohols. wikipedia.org this compound can readily serve as the aldehyde component in this reaction, providing a pathway to complex molecules with significant potential for further chemical transformations. The reaction's high atom economy and use of mild conditions make it an attractive synthetic tool. wikipedia.org

The general mechanism involves the addition of the nucleophilic catalyst to the activated alkene, which then acts as a nucleophile, attacking the aldehyde. A subsequent elimination step regenerates the catalyst and yields the final adduct. organic-chemistry.org

Table 2: Key Components of the Baylis-Hillman Reaction

| Reactant/Catalyst | Function | Example |

| Aldehyde | Carbon Electrophile | This compound |

| Activated Alkene | Carbon Nucleophile Precursor | Acrylates, Acrylonitrile, Vinyl Ketones |

| Catalyst | Nucleophilic Promoter | DABCO, DMAP, Triphenylphosphine (B44618) |

| Product | Densely Functionalized Molecule | Allylic Alcohol |

Preparation of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. preprints.org The synthesis of the quinazoline core often relies on precursors containing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzamide (B116534) moiety. researchgate.netmdpi.com

Although this compound is not a direct precursor, it can be efficiently converted into the necessary intermediate for quinazoline synthesis. A common strategy involves a two-step process:

Conversion to a 2-Aminobenzaldehyde Derivative: The iodine atom at the C-2 position can be replaced with an amino group through various modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This step transforms the starting material into a 5-fluoro-2-aminobenzaldehyde derivative.

Cyclization to form the Quinazoline Ring: The resulting 2-aminobenzaldehyde can then undergo condensation and cyclization with a variety of nitrogen-containing reagents, such as ammonia, primary amines, or amides, to construct the pyrimidine (B1678525) ring of the quinazoline system. preprints.orgresearchgate.net This approach allows for the introduction of diverse substituents onto the quinazoline core.

Table 3: Conceptual Synthetic Pathway to Quinazoline Derivatives

| Stage | Description | Starting Material | Key Reagent(s) | Intermediate/Product |

| Stage 1 | Amination | This compound | Ammonia source, Pd or Cu catalyst | 5-Fluoro-2-aminobenzaldehyde |

| Stage 2 | Cyclization/Condensation | 5-Fluoro-2-aminobenzaldehyde | Amine, Amide, or Ammonia Source | 6-Fluoro-substituted Quinazoline |

This strategic conversion highlights the role of this compound as a versatile starting material, enabling access to complex and medicinally relevant heterocyclic scaffolds through sequential, well-established chemical transformations. nih.gov

Synthesis of Substituted Tetrahydronaphthalenes

Information regarding the direct application of this compound in the synthesis of substituted tetrahydronaphthalenes is not extensively available in the reviewed scientific literature.

Spectroscopic and Computational Investigations of 5 Fluoro 2 Iodobenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 5-Fluoro-2-iodobenzaldehyde. Each method probes different aspects of the molecule's quantum mechanical properties, yielding a complete portrait of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the ¹⁹F nucleus. The proton ortho to the iodine atom is expected to be the most downfield of the aromatic signals, while the protons adjacent to the fluorine atom will show characteristic doublet of doublets or more complex patterns due to ³J(H-F) and ⁴J(H-F) couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 190 ppm. The aromatic carbons will show six distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) will appear at a characteristically upfield position for a halogenated carbon (around δ 90-100 ppm) due to the heavy atom effect. The carbon bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹J(C-F)) of approximately 240-260 Hz, serving as a definitive indicator of the fluorine's position.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance is expected. In aromatic systems, fluorine substituents typically resonate in the region of δ -100 to -120 ppm relative to a CFCl₃ standard. nih.gov The precise chemical shift is sensitive to the electronic environment, and the signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | ||

| CHO | ~9.9 | s |

| H-3 | ~7.8 | dd, ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.5 |

| H-4 | ~7.2 | t, ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.5 |

| H-6 | ~7.6 | dd, ³J(H-H) ≈ 2.5, ⁴J(H-H) ≈ 0.5 |

| ¹³C | ||

| C=O | ~191 | d, ³J(C-H) ≈ 6 |

| C-1 (CHO) | ~135 | d, ²J(C-F) ≈ 2-3 |

| C-2 (I) | ~95 | s |

| C-3 | ~142 | d, ³J(C-F) ≈ 8 |

| C-4 | ~118 | d, ²J(C-F) ≈ 22 |

| C-5 (F) | ~164 | d, ¹J(C-F) ≈ 255 |

| C-6 | ~125 | d, ⁴J(C-F) ≈ 3 |

| ¹⁹F | ~ -110 | m |

Note: The data in this table is predicted based on typical values for similar structures and is for illustrative purposes.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, which is expected in the range of 1690-1715 cm⁻¹. The exact frequency is influenced by the electronic effects of the halogen substituents. Other key vibrational bands include C-H stretching of the aldehyde group (around 2850 and 2750 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-F and C-I stretching vibrations, which appear in the fingerprint region (below 1200 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretch | 2900-2800 & 2800-2700 | Weak (Often two bands) |

| Aldehyde C=O | Stretch | 1715-1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| C-F | Stretch | 1250-1100 | Strong |

| C-I | Stretch | 600-500 | Medium-Weak |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄FIO), the molecular weight is 250.01 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 250. Due to the presence of iodine, which is monoisotopic (¹²⁷I), no significant M+1 or M+2 peaks from isotopic distribution are expected besides those from ¹³C.

The fragmentation pattern provides structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO, 29 Da) to give a peak at m/z 221, or the loss of a hydrogen radical (•H) to give a strong [M-1]⁺ peak at m/z 249. Subsequent fragmentations could involve the loss of the iodine atom (•I, 127 Da) or the fluorine atom (•F, 19 Da).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit two main absorption bands. uni-muenchen.denih.gov The first is a relatively weak band at longer wavelengths (λmax ≈ 300-350 nm) corresponding to the formally forbidden n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. masterorganicchemistry.com The second is a much stronger band at shorter wavelengths (λmax ≈ 250-280 nm) arising from a π→π* transition within the conjugated aromatic system. uni-muenchen.denih.gov The positions and intensities of these bands are influenced by the substituents on the benzene (B151609) ring.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsion angles. nih.gov It would also reveal details about intermolecular interactions, such as halogen bonding (I•••O or I•••F), C-H•••O hydrogen bonds, or π-π stacking, which govern the crystal packing. rsc.orgrsc.org Such data is invaluable for understanding the supramolecular chemistry of the compound and for validating the results of computational models.

Theoretical Chemistry and Computational Modeling

In conjunction with experimental spectroscopy, theoretical chemistry and computational modeling offer powerful tools for investigating the properties of this compound. Methods like Density Functional Theory (DFT) can be employed to predict and rationalize experimental findings.

Computational studies on substituted benzaldehydes often focus on several key areas:

Geometry Optimization: DFT calculations can predict the ground-state molecular geometry, providing bond lengths and angles that can be compared with X-ray crystallographic data if available. researchgate.net

Spectroscopic Prediction: Computational models can calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies. researchgate.net These predicted spectra are crucial for assigning experimental signals and confirming the structure.

Electronic Properties: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is related to the energy observed in UV-Vis spectroscopy.

Conformational Analysis: The rotational barrier around the C(aryl)-C(aldehyde) bond can be calculated to understand the conformational preferences of the aldehyde group relative to the aromatic ring. researchgate.net This rotation is influenced by the steric and electronic effects of the ortho-iodine substituent.

Intermolecular Interactions: Advanced computational methods can be used to model and quantify the strength of non-covalent interactions, such as halogen bonding and hydrogen bonding, which are critical in the solid state and for potential applications in crystal engineering. rsc.orgrsc.org

By combining these advanced spectroscopic and computational approaches, a detailed and robust understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and its fundamental electronic characteristics. For this compound, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The presence of the fluorine and iodine atoms at positions 5 and 2, respectively, on the benzaldehyde (B42025) scaffold significantly influences the molecular geometry. The high electronegativity of the fluorine atom and the large atomic radius of the iodine atom, along with the electron-withdrawing nature of the aldehyde group, create a unique electronic environment that dictates the final structure. The computed geometric parameters are foundational for further computational analyses.

Table 1: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-H (aromatic) | ~1.08 | - | - |

| C-F | ~1.35 | - | - |

| C-I | ~2.10 | - | - |

| C-C (aldehyde) | ~1.48 | - | - |

| C=O | ~1.22 | - | - |

| C-H (aldehyde) | ~1.10 | - | - |

| C-C-F | - | ~119 | - |

| C-C-I | - | ~121 | - |

| C-C=O | - | ~123 | - |

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For this compound, the distribution of these orbitals is heavily influenced by the substituents. The HOMO is typically localized on the iodine atom and the electron-rich aromatic ring, while the LUMO is predominantly centered on the electron-deficient aldehyde group and the carbon atoms of the benzene ring. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Calculated FMO Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. The MEP map is color-coded, where red indicates regions of high electron density (nucleophilic) and blue represents regions of low electron density (electrophilic).

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and the iodine atom (due to its polarizability) would exhibit positive or near-positive potential (blue or green), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. The electron-withdrawing effects of the fluorine, iodine, and aldehyde groups will cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts (downfield).

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies corresponding to different functional groups can be computed. The characteristic stretching frequency of the carbonyl group (C=O) is expected to be a prominent peak in the infrared spectrum, typically around 1700 cm⁻¹. The C-F and C-I stretching vibrations will also have characteristic frequencies.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0 - 8.0, Aldehyde H: ~9.9 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110 - 140, Carbonyl C: ~190 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific biological activity data for this compound is not extensively documented, its structural features suggest potential for such investigations.

The electronic and steric properties derived from DFT calculations, such as HOMO-LUMO gap, dipole moment, and various molecular descriptors (e.g., topological indices, quantum chemical descriptors), can be used as independent variables in a QSAR model. By correlating these descriptors with the biological activity of a series of related compounds, a predictive model can be developed. This model could then be used to estimate the potential biological efficacy of this compound and to design new derivatives with enhanced activity for applications in areas such as medicinal chemistry or agrochemistry. The presence of the halogen atoms and the aldehyde group provides sites for potential interaction with biological targets.

Derivatization and Functionalization of 5 Fluoro 2 Iodobenzaldehyde

5-Fluoro-2-iodobenzaldehyde is a versatile synthetic intermediate possessing three distinct reactive sites: an aldehyde group, a carbon-iodine bond, and a carbon-fluorine bond. This trifunctional nature allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The strategic manipulation of these functional groups enables the construction of complex molecular architectures and the fine-tuning of chemical and biological properties.

Conclusion and Future Research Directions

Summary of Key Findings in 5-Fluoro-2-iodobenzaldehyde Research

Research into this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzene (B151609) ring, imparts distinct reactivity that is advantageous in various chemical transformations. The presence of the aldehyde group provides a reactive handle for a wide range of reactions, including condensations and reductive aminations.

A significant area of investigation has been its use in the synthesis of biologically active compounds. Notably, derivatives of this compound, such as 5-fluoro-2-oxindoles, have demonstrated potential as α-glucosidase inhibitors and antitumor agents. nih.govresearchgate.net For instance, a series of 5-fluoro-2-oxindole derivatives, synthesized through the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes, exhibited potent α-glucosidase inhibitory activity, with some compounds showing significantly higher potency than the reference drug acarbose. nih.gov

While direct studies on the material science applications of this compound are not extensively documented, its structure suggests potential as a monomer or precursor for fluorinated polymers and coatings, where the halogen atoms could enhance thermal stability and chemical resistance. chemimpex.com

Challenges and Opportunities in the Synthesis and Application of this compound

Despite these challenges, significant opportunities exist. The development of more efficient and selective synthetic methods, such as transition metal-catalyzed cross-coupling reactions, could streamline the production of this compound and its derivatives. The unique reactivity of the carbon-iodine bond offers a prime site for modifications through reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of functional groups and the construction of complex molecular architectures. This versatility makes it an attractive starting material for generating diverse chemical libraries for drug discovery. chemimpex.com

Emerging Research Areas for Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of compounds with broad and expanding applications. nih.gov A key emerging area is their use in the development of novel pharmaceuticals. The incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net This has led to a growing interest in using halogenated benzaldehydes as scaffolds for the design of new therapeutic agents. mdpi.com

In the field of materials science, there is a growing interest in the development of "smart" materials. The unique electronic properties of halogenated organic compounds make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of halogen atoms to participate in halogen bonding provides a powerful tool for controlling the self-assembly and crystal packing of organic molecules, which is crucial for optimizing the performance of these materials. nih.gov

Furthermore, the photochemical properties of benzaldehyde (B42025) and its derivatives are being explored for their potential as photoinitiators in polymerization reactions and other light-induced transformations. beilstein-journals.org The presence of halogens can modulate these photochemical properties, opening up new avenues for research in photochemistry and sustainable chemical synthesis.

Potential for Further Elucidation of Reaction Mechanisms and Theoretical Studies

While the general reactivity of aldehydes and halogenated aromatic compounds is well-understood, the specific reaction mechanisms involving this compound warrant further investigation. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the conformational preferences and electronic properties of halogenated benzaldehydes. researchgate.net Such studies can help to rationalize and predict the outcomes of reactions, guiding the design of more efficient synthetic strategies.

For example, theoretical and spectroscopic studies on other halobenzaldehydes have revealed that the stability of different isomers and conformers is influenced by a delicate balance of electronic and steric effects. researchgate.net Similar computational investigations on this compound could elucidate the interplay between the fluorine and iodine substituents and the aldehyde group, providing a deeper understanding of its reactivity.